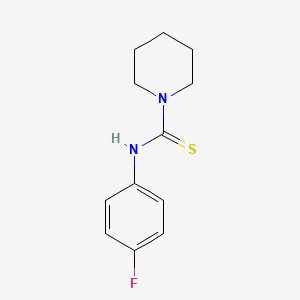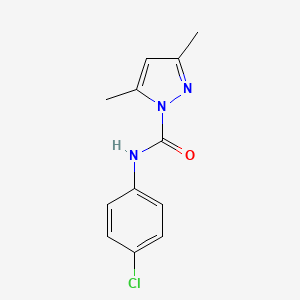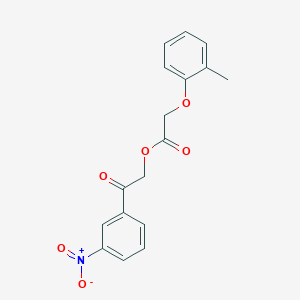
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMG or dimethylglycine, is a naturally occurring amino acid derivative. It has been studied extensively for its potential therapeutic benefits in various fields of medicine, including immunology, neurology, and oncology. In
作用机制
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is believed to work by increasing the levels of S-adenosylmethionine (SAMe) in the body. SAMe is a natural compound that plays a key role in various biochemical processes, including the synthesis of neurotransmitters and DNA. By increasing SAMe levels, N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide may help to improve immune function, cognitive function, and overall health.
Biochemical and Physiological Effects:
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of SAMe, improve immune function, enhance cognitive function, and reduce symptoms of autism and ADHD. It has also been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.
实验室实验的优点和局限性
One advantage of using N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a naturally occurring compound that is relatively safe and well-tolerated. However, there are also some limitations to using N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments. For example, it may be difficult to control the dosage and purity of the compound, which could affect the results of the experiment.
未来方向
There are a number of potential future directions for research on N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide as a therapeutic agent in various fields of medicine, including immunology, neurology, and oncology. Another area of interest is the development of new synthesis methods for N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide that could improve its purity and efficacy. Finally, there is also interest in exploring the potential use of N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in combination with other compounds or therapies to enhance its therapeutic effects.
合成方法
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized by reacting N,N-dimethylglycine hydrochloride with 2,4-dimethoxybenzaldehyde and methylsulfonyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography.
科学研究应用
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential therapeutic benefits in various fields of medicine. In immunology, it has been shown to enhance immune function and improve antibody response. In neurology, it has been studied for its potential to improve cognitive function and reduce symptoms of autism and ADHD. In oncology, it has been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.
属性
IUPAC Name |
2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-17-8-4-5-9(10(6-8)18-2)13(7-11(12)14)19(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKFSLZIGUEDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)N)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6218734 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5807353.png)
![O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)
![N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
![N-(2,6-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5807365.png)
![N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5807372.png)
![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5807373.png)
![4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5807381.png)



![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5807408.png)
![4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine](/img/structure/B5807437.png)